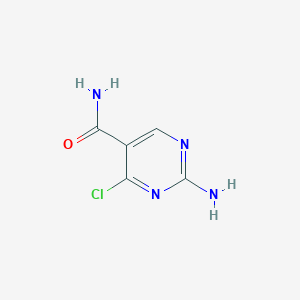

2-Amino-4-chloropyrimidine-5-carboxamide

Description

Properties

Molecular Formula |

C5H5ClN4O |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

2-amino-4-chloropyrimidine-5-carboxamide |

InChI |

InChI=1S/C5H5ClN4O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H,(H2,7,11)(H2,8,9,10) |

InChI Key |

HVPUNTBQNKEICP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Multi-Step Synthesis via Pyrimidine Precursors and Chlorination

A patented industrially viable method for preparing 2-amino-4-chloropyrimidine-5-carboxamide involves several key steps starting from diethyl malonate and acetic acid, proceeding through nitrosation, reduction/formylation, cyclization, chlorination, and fractional hydrolysis. This route is notable for its use of readily available raw materials, relatively mild conditions, and high yield and purity (up to 80–85% yield and 99% purity).

Stepwise Process:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| A | Nitrosation of diethyl malonate with sodium nitrite in acetic acid at 5–10 °C | Diethyl malonate, acetic acid, 40% sodium nitrite aqueous solution, 5–10 °C | Isonitroso diethyl malonate (crude product) |

| B | Reduction and formylation | Formic acid, zinc powder, reflux temperature | Formamido group diethyl malonate (white solid) |

| C | Cyclization with guanidinium hydrochloride in sodium methoxide/methanol solution at 50–65 °C | Guanidinium hydrochloride, sodium methylate (30% methanol) | 2-amino-4,6-dihydroxyl-5-formamidopyrimidine |

| D | Chlorination catalyzed by quaternary ammonium salts (e.g., tetramethyl ammonium chloride or dodecyl trimethyl ammonium chloride) in phosphorus oxychloride at 90–105 °C | Phosphorus oxychloride, quaternary ammonium salt catalyst | 2-amino-4-chloro-5-formamidopyrimidine |

| E | Fractional hydrolysis under alkaline conditions (ammoniacal liquor) at 50–55 °C to pH 7 | Alkali hydrolysis | This compound |

This method emphasizes control of temperature, stoichiometry, and reaction times for each step to maximize yield and minimize by-products. For example, nitrosation is conducted at low temperatures (5–10 °C) for 1–5 hours, reduction/formylation below 40 °C for 3–10 hours, and chlorination at 95–105 °C for 3–10 hours. The use of quaternary ammonium salts as catalysts improves chlorination efficiency and selectivity.

Alternative Synthetic Route: Condensation with Cyanamide

Another reported approach involves the condensation of 2-amino-4-chloropyrimidine with cyanamide under basic conditions, followed by hydrolysis to yield the carboxamide group. This method is simpler and can be adapted for laboratory-scale synthesis. The reaction typically proceeds by:

- Mixing 2-amino-4-chloropyrimidine with cyanamide in the presence of a base (e.g., sodium hydroxide or other suitable bases).

- Controlling temperature and reaction time to favor condensation.

- Hydrolyzing the intermediate to form the carboxamide functionality.

This approach provides a direct route to the target compound with moderate to good yields and can be optimized by adjusting base concentration, solvent choice, and temperature.

Nucleophilic Substitution on 2-Amino-4,6-dichloropyrimidine Precursors

In related pyrimidine chemistry, derivatives such as 2-amino-4,6-dichloropyrimidine are reacted with various amines under solvent-free conditions and mild heating (80–90 °C) in the presence of triethylamine to yield substituted aminopyrimidines. Although this method is primarily used for generating 2-aminopyrimidine derivatives with different substituents, it demonstrates the feasibility of nucleophilic aromatic substitution on chloropyrimidine rings, which can be adapted for preparing this compound analogs by appropriate choice of nucleophiles.

Comparative Summary of Preparation Methods

Analytical and Process Optimization Notes

- Temperature Control: Crucial in each step to prevent side reactions, especially during nitrosation and chlorination.

- Catalyst Selection: Quaternary ammonium salts enhance chlorination efficiency.

- Stoichiometry: Precise molar ratios of reagents (e.g., diethyl malonate: acetic acid: sodium nitrite = 1:(1–3):(1–1.5)) improve reaction completeness.

- Purification: Fractional hydrolysis and recrystallization ensure high purity (≥99%).

- Reaction Monitoring: TLC and spectroscopic methods (NMR, MS) are used to confirm intermediates and final product identity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and hydrogen gas for reduction are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxides and amines.

Scientific Research Applications

Chemistry: 2-Amino-4-chloropyrimidine-5-carboxamide is used as a building block in the synthesis of more complex pyrimidine derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities .

Biology and Medicine: In biological research, this compound is studied for its potential as an anti-inflammatory and antimicrobial agent. It has shown promising results in inhibiting the growth of certain bacterial strains and reducing inflammation in experimental models .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its derivatives are employed as active ingredients in pesticides and as intermediates in dye manufacturing .

Mechanism of Action

The mechanism of action of 2-Amino-4-chloropyrimidine-5-carboxamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators such as prostaglandins and cytokines . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-amino-4-chloropyrimidine-5-carboxamide, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Differences

Chloro vs.

Synthetic Pathways: The target compound may be synthesized via amide coupling of 4-chloro-2-aminopyrimidine-5-carboxylic acid, whereas analogs like ethyl 4-amino-2-chloropyrimidine-5-carboxylate are derived from esterification or nitro-group reduction (e.g., using stannous chloride in HCl, as seen in bromo-substituted analogs) .

Hydrogen Bonding and Crystal Packing: Pyrimidine analogs with amino groups (e.g., 5-bromo-2-chloropyrimidin-4-amine) form hydrogen-bonded dimers and supramolecular networks via N–H···N interactions, which stabilize crystal structures . The carboxamide group in the target compound may further extend these networks via additional N–H···O bonds.

Key Research Findings

- Hydrogen Bonding in Stability : The planar pyrimidine ring and coplanar substituents (e.g., Br, Cl) in bromo analogs contribute to stable crystal structures, suggesting similar stability for the target compound .

- Substituent Position Matters: Chloro at C4 (target) vs. C2 (ethyl 4-amino-2-chloropyrimidine-5-carboxylate) alters electronic distribution, affecting reactivity in nucleophilic substitution reactions .

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | ↑ Yield by 20% |

| Ammonia Equivalents | 2.5–3.0 eq | Prevents side reactions |

| Solvent | Ethanol/Water (3:1) | Maximizes solubility |

Q. Table 2. Key NMR Assignments

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| H-6 (pyrimidine) | 8.2 | Ring proton |

| NH₂ | 6.7–7.0 | Amino group |

| C=O | 170 | Carboxamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.